3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine” is a complex organic molecule that contains several functional groups and structural features. It includes a bromophenyl group, an oxadiazole ring, a pyridazine ring, and an ethoxyphenyl group . These groups are known to impart various chemical and physical properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and pyridazine rings are aromatic and planar, which could contribute to the overall stability of the molecule. The bromine atom in the bromophenyl group is a heavy atom that could potentially be involved in halogen bonding interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom in the bromophenyl group is a good leaving group and could be displaced in a nucleophilic substitution reaction. The oxadiazole ring is aromatic and relatively stable, but could potentially be involved in electrophilic aromatic substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The bromine atom could potentially increase the compound’s density and boiling point .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research into heterocyclic compounds, such as pyridazines, oxadiazoles, and imidazo[1,2-a]pyridines, emphasizes the significance of these structures in medicinal chemistry and materials science. These compounds have been synthesized for their potential in creating new pharmacological agents and materials with unique properties. For instance, the synthesis of pyrazolo[3,4-d]pyridazines and pyrrolidino[3,4-d]isoxazolines derivatives showcases the versatility of heterocyclic chemistry in generating novel compounds with potential application in drug development and material sciences (Zohdi et al., 1997).
Antimicrobial and Antitumor Activities
Several studies have focused on the synthesis of novel heterocyclic compounds containing sulfonamido moieties and their evaluation as antibacterial agents. These research efforts underscore the potential of such compounds in addressing the need for new antimicrobials due to rising antibiotic resistance. For example, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activity, indicating the role of these compounds in developing future antimicrobial therapies (Azab et al., 2013).
Herbicidal Applications
The exploration of heterocyclic compounds extends into agriculture, where their application as herbicides has been investigated. For example, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been synthesized and shown to possess significant herbicidal activities, suggesting their utility in developing new agricultural chemicals (Xu et al., 2008).
Neuropharmacological Potential
Compounds within this class have also been investigated for their potential neuropharmacological activities, including applications in treating neurological disorders. The synthesis and evaluation of imidazo[1,2-b]pyridazines for central nervous system activity highlight the potential of these compounds in developing treatments for neurodegenerative diseases and other CNS conditions (Barlin et al., 1994).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2S/c1-2-27-17-8-6-14(7-9-17)18-10-11-20(25-24-18)29-13-19-23-21(26-28-19)15-4-3-5-16(22)12-15/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQMQAZAOCEXMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.